molecular formula C13H20N2O B1284389 4-amino-N,N-dipropylbenzamide CAS No. 79868-19-2

4-amino-N,N-dipropylbenzamide

Cat. No.: B1284389
CAS No.: 79868-19-2
M. Wt: 220.31 g/mol
InChI Key: YZZJRTKRDSVWQU-UHFFFAOYSA-N
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Description

4-amino-N,N-dipropylbenzamide is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

  • A study by Clark et al. (1984) explored the anticonvulsant effects of a series of 4-aminobenzamides. They found that compounds like 4-amino-N-amylbenzamide demonstrated potent activity against seizures induced by electroshock in mice. This research indicates the potential of 4-amino-N,N-dipropylbenzamide in anticonvulsant applications (Clark et al., 1984).

Enhancing Radiation Response in Cells

  • Ben-hur et al. (1985) investigated 4-aminobenzamide's role in enhancing the response of mammalian cells to ionizing radiation. This research suggests a potential application in improving the efficacy of radiation treatments in certain cellular contexts (Ben-hur et al., 1985).

Polymer Synthesis

  • Butt et al. (2005) discussed the synthesis of novel aromatic polyimides using derivatives like 4-aminobenzamide. This indicates its use in advanced material science, particularly in creating new polymers with specific properties (Butt et al., 2005).

Antioxidant Activity Study

  • Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamides, which includes compounds like this compound. Their research helps in understanding the antioxidant properties of these compounds (Jovanović et al., 2020).

Electrochemical Transducers

  • Santos et al. (2019) researched the electropolymerization of derivatives including 4-aminobenzamide for use as electrochemical transducers, which can be applied in developing sensors and other electronic applications (Santos et al., 2019).

Cardiovascular Action Modification

  • Kohli et al. (1982) explored the effects of N,N-di-n-propyl substitution in amino-substituted compounds on cardiovascular actions, suggesting potential applications in cardiovascular research (Kohli et al., 1982).

Hypoxia-Selective Cytotoxin Study

  • Palmer et al. (1995) investigated 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which shares structural similarities with this compound. This research could be relevant in the study of hypoxia-selective cytotoxins for cancer treatment (Palmer et al., 1995).

Safety and Hazards

The safety information for 4-amino-N,N-dipropylbenzamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Properties

IUPAC Name

4-amino-N,N-dipropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-9-15(10-4-2)13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZJRTKRDSVWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586397
Record name 4-Amino-N,N-dipropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79868-19-2
Record name 4-Amino-N,N-dipropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An amount of 44.3 gm (0.2 mol) of the p-nitrobenzoic acid dipropylamide from step (a) was dissolved in 500 ml of ethanol and, after addition of 5 gm of palladium active charcoal (5%), hydrogenated at 50° C. and 60 bar pressure. After filtration, evaporation of the ethanol solution, and recrystallization of the residue (34.1 gm) from ether, 26.7 gm of p-aminobenzoic acid dipropylamide with a melting point of 78°-79° C. were obtained.
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two

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